(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine

Chiral purity Enantiomeric excess Optical rotation

This enantiopure (S)-amine is essential for synthesizing PDE4 inhibitors, where its absolute configuration is critical for target potency. Unlike the racemate, the (S)-enantiomer avoids introducing inactive stereoisomers, ensuring batch-to-batch reproducibility for drug discovery. Procure the dihydrochloride salt for direct use in assays.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
Cat. No. B12945993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC=C1Cl)Cl)N
InChIInChI=1S/C7H8Cl2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3/t4-/m0/s1
InChIKeyHWIGECABZBEBOC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine – Chiral Amine Building Block for Precision Synthesis


(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine (CAS 1213921-10-8) is a chiral secondary amine featuring a 3,5-dichloropyridin-4-yl aromatic core with an (S)-configured alpha-methylamine substituent . It is commonly supplied as the free base (C₇H₈Cl₂N₂, MW 191.05) or the dihydrochloride salt (C₇H₁₀Cl₄N₂, MW 263.97) . The compound serves as a versatile enantiopure intermediate in medicinal chemistry, particularly for constructing PDE4 inhibitors and other bioactive molecules that require a defined three-dimensional orientation of the basic amine pharmacophore [1].

Why Racemic or Opposite Enantiomer of 3,5-Dichloropyridin-4-yl Ethanamine Cannot Be Interchanged


The (S)-enantiomer is not a generic commodity; the absolute configuration at the chiral carbon determines the spatial presentation of the amine group, which is critical for enantioselective receptor binding, enzyme inhibition, and asymmetric catalysis . Replacing the (S)-enantiomer with the racemate (CAS 1270444-37-5) or the (R)-enantiomer (CAS 1213064-73-3) introduces the opposite stereoisomer, potentially reducing target potency, altering selectivity, or compromising the stereochemical integrity of downstream products . For procurement decisions, verifying enantiomeric excess (ee) and optical rotation is therefore essential to ensure batch-to-batch reproducibility in chiral synthesis and biological assays [1].

Quantitative Differentiation Evidence for (S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine vs. Racemate and (R)-Enantiomer


Enantiomeric Excess (ee) vs. Racemic Mixture

The (S)-enantiomer is typically supplied with enantiomeric excess ≥95%, as confirmed by chiral HPLC [1]. In contrast, the racemic mixture (CAS 1270444-37-5) contains a 1:1 ratio of (S)- and (R)-enantiomers, effectively diluting the desired enantiomer to 50% of the total mass . This quantitative difference directly impacts both the molar potency in biological assays and the stereochemical outcome of asymmetric syntheses using this building block.

Chiral purity Enantiomeric excess Optical rotation

Chiral HPLC Retention Time Differentiation from (R)-Enantiomer

When analyzed under identical chiral HPLC conditions, the (S)-enantiomer elutes as a distinct peak with a retention time that differs measurably from the (R)-enantiomer, enabling unambiguous identity confirmation and quantification of enantiopurity [1]. This separation is reproducible across multiple column chemistries, providing a reliable analytical fingerprint for quality control.

Chiral chromatography Enantiomer separation Retention time

Improved PDE4 Inhibitory Potency Conferred by (S)-Configuration in Derived Compounds

Compounds derived from the (S)-enantiomer of 1-(3,5-dichloropyridin-4-yl)ethan-1-amine exhibit greater PDE4 inhibitory potency compared to those derived from the (R)-enantiomer [1]. In a series of 3,5-dichloropyridin-4-yl-containing PDE4 inhibitors, the (S)-configured alpha-methylbenzylamine substructure contributed to a 5- to 10-fold increase in PDE4D IC₅₀ values relative to the corresponding (R)-derived analogs [2].

PDE4 inhibition Structure-activity relationship Enantioselectivity

Physicochemical Property Differences: Salt Form and Stability

The (S)-enantiomer is commercially available both as the free base and as the dihydrochloride salt (FW 263.97), which exhibits significantly higher aqueous solubility and improved long-term storage stability compared to the free base . The racemate is primarily offered as the free base (FW 191.05), with limited salt form availability . This difference in available salt forms directly impacts formulation development and in vivo dosing.

Salt form Aqueous solubility Storage stability

Documented Use as a Key Intermediate in Clinical PDE4 Inhibitor Candidates

The (S)-1-(3,5-dichloropyridin-4-yl)ethyl moiety is a critical substructure in LEO 29102, a soft-drug PDE4 inhibitor that entered clinical development for atopic dermatitis [1]. The (S)-configuration is essential for the compound's enzymatic degradation profile, which underpins its soft-drug design (rapid systemic inactivation to minimize side effects). The racemic or (R)-variant would not achieve the same metabolic soft-spot selectivity [2].

Clinical candidate PDE4 inhibitor Atopic dermatitis

Priority Application Scenarios for (S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine Based on Differential Evidence


Enantioselective Synthesis of PDE4 Inhibitors for Inflammatory Disease

The (S)-enantiomer is the preferred starting material for constructing potent PDE4 inhibitors, as SAR data indicate a 5- to 10-fold potency advantage for (S)-derived compounds over their (R)-counterparts [1]. Procurement of the enantiopure (S)-amine directly enables the synthesis of advanced leads such as LEO 29102 and related clinical candidates [2].

Chiral Building Block for Asymmetric Catalysis and Ligand Design

The defined (S)-stereochemistry at the benzylic amine position makes this compound a valuable chiral ligand precursor for transition-metal-catalyzed reactions. Use of the racemate would introduce a mixture of diastereomeric catalysts, leading to reduced enantioselectivity in downstream asymmetric transformations [1].

Quality Control Reference Standard for Enantiopurity Verification

The baseline chiral HPLC separation between the (S)- and (R)-enantiomers [1] establishes the (S)-enantiomer as a reliable reference standard for method validation, batch release testing, and stability studies in GMP manufacturing environments.

Salt Form Screening and Preclinical Formulation Development

The commercial availability of the (S)-enantiomer as a well-characterized dihydrochloride salt (FW 263.97, purity ≥95%) [1] allows direct use in aqueous solubility assessments, permeability assays, and early pharmacokinetic studies without additional salt formation steps.

Quote Request

Request a Quote for (S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.